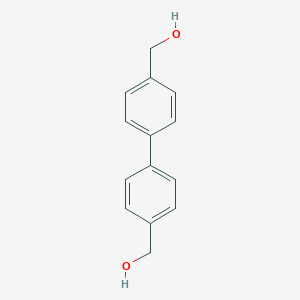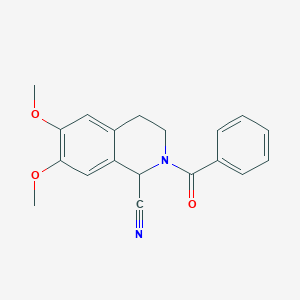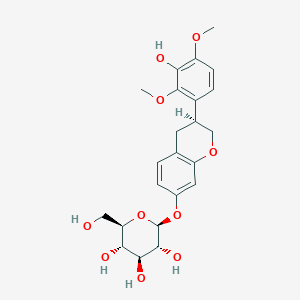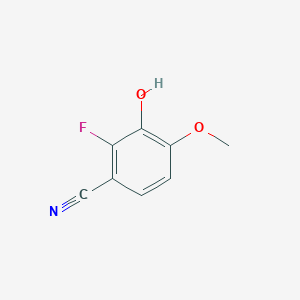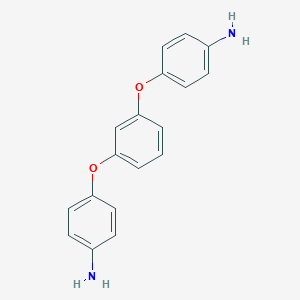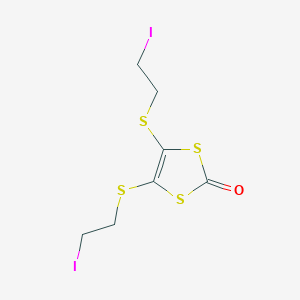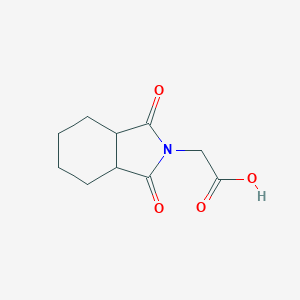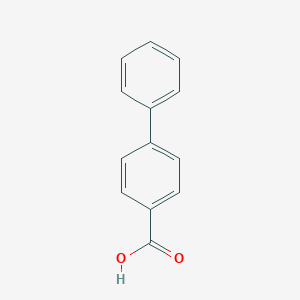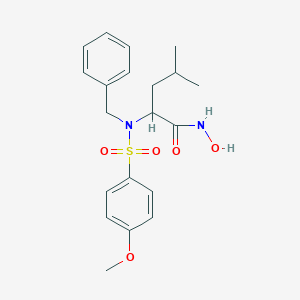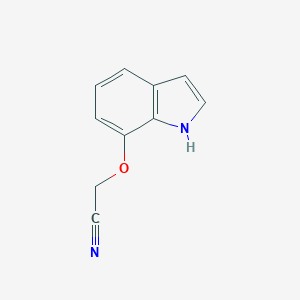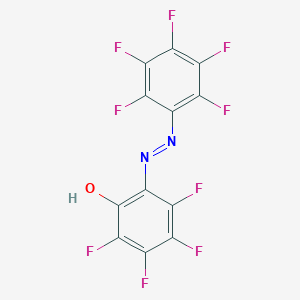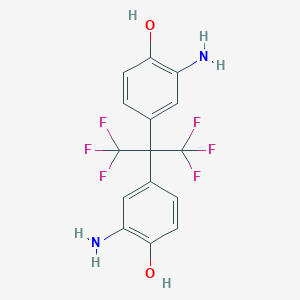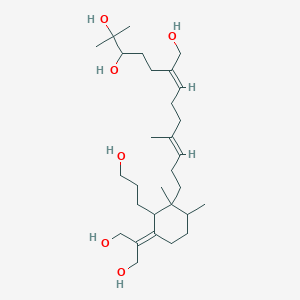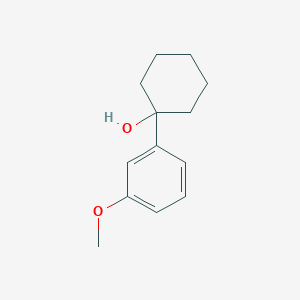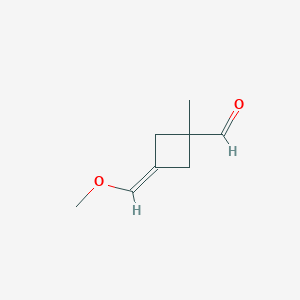
3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde, also known as MMD, is a cyclic aldehyde that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. MMD is a colorless liquid that is soluble in most organic solvents and has a boiling point of 103-105°C.
Mecanismo De Acción
The mechanism of action of 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with biological molecules, such as proteins and nucleic acids. 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes and inhibiting their metabolic pathways. 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has also been shown to induce apoptosis in cancer cells, which may be attributed to its ability to generate reactive oxygen species.
Efectos Bioquímicos Y Fisiológicos
3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has been shown to exhibit low toxicity and is generally considered safe for use in laboratory experiments. However, 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde can cause irritation to the skin, eyes, and respiratory tract, and should be handled with care. In vitro studies have shown that 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde can inhibit the growth of various microorganisms, including gram-positive and gram-negative bacteria, fungi, and yeasts. 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has also been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and liver cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has several advantages for use in laboratory experiments, including its high purity, stability, and ease of handling. 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde can be synthesized with high yields and purity, making it a cost-effective reagent for organic synthesis and medicinal chemistry. However, 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has some limitations, including its low solubility in water and its potential to cause irritation to the skin and respiratory tract.
Direcciones Futuras
There are several future directions for research on 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde. One potential area of research is the development of new synthetic methods for 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde that can improve its yield and purity. Another area of research is the investigation of the mechanism of action of 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde and its potential applications in drug discovery and development. Furthermore, the potential use of 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde in material science and polymer chemistry should also be explored. Overall, 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde is a promising compound with a wide range of potential applications in various fields, and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde can be synthesized through a multistep process involving the reaction of cyclobutanone with paraformaldehyde and methanol in the presence of a strong acid catalyst. The resulting intermediate is then treated with a reducing agent to yield 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde. This synthesis method has been optimized and can be performed with high yields and purity.
Aplicaciones Científicas De Investigación
3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has been used as a building block in the synthesis of various organic compounds, including chiral ligands, pharmaceutical intermediates, and natural products. In medicinal chemistry, 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has been shown to exhibit antimicrobial, antifungal, and antitumor activities. 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has also been used as a precursor for the synthesis of polymers and materials with unique properties, such as shape memory and self-healing.
Propiedades
Número CAS |
132803-27-1 |
|---|---|
Nombre del producto |
3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
3-(methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-8(6-9)3-7(4-8)5-10-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
RYFSSYYHFIXEDG-UHFFFAOYSA-N |
SMILES |
CC1(CC(=COC)C1)C=O |
SMILES canónico |
CC1(CC(=COC)C1)C=O |
Sinónimos |
Cyclobutanecarboxaldehyde, 3-(methoxymethylene)-1-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



